Thieno[3,2-b]pyridine-7-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NS2 |
|---|---|
Molecular Weight |
167.3 g/mol |
IUPAC Name |
4H-thieno[3,2-b]pyridine-7-thione |
InChI |
InChI=1S/C7H5NS2/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9) |
InChI Key |
WLGTYCKPZQFZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=S)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,2 B Pyridine 7 Thiol and Advanced Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Thienopyridine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. elsevier.com For the thieno[3,2-b]pyridine (B153574) core, two primary strategic disconnections are considered, reflecting the main synthetic approaches. researchgate.netresearchgate.net
Disconnection Strategy A: Thiophene (B33073) Ring Formation. This approach involves disconnecting the bonds of the thiophene ring, typically the C-S and C-C bonds. This strategy starts with a functionalized pyridine (B92270) precursor, such as a 3-cyanopyridine-2(1H)-thione. researchgate.net The key step is the formation of the thiophene ring through an intramolecular cyclization, often a Thorpe-Ziegler type reaction, after alkylation of the sulfur atom. researchgate.net This is a widely used method due to the ready accessibility of the required pyridine-2-thione starting materials. researchgate.netresearchgate.net
Disconnection Strategy B: Pyridine Ring Formation. Alternatively, the pyridine ring can be disconnected. This strategy begins with a preformed, suitably substituted 2-aminothiophene derivative. researchgate.netabertay.ac.uk The pyridine ring is then constructed onto the thiophene core, for example, by reacting a 2-aminothiophene with dicarbonyl compounds or their equivalents. researchgate.net
These two fundamental strategies guide the selection of starting materials and the sequence of reactions required to assemble the target thieno[3,2-b]pyridine scaffold.
Development of Novel Synthetic Routes and Methodologies
Modern organic synthesis has driven the development of sophisticated methods to construct the thieno[3,2-b]pyridine system with greater efficiency, control, and molecular diversity.
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and simplifying procedures. ijprajournal.comresearchgate.net Several MCRs have been developed for the synthesis of highly substituted pyridines and their fused derivatives. rsc.orgresearchgate.netekb.eg For instance, the reaction of aromatic aldehydes, cyanothioacetamide, and various active methylene compounds in the presence of a base can afford complex pyridinethiones, which are direct precursors to the thienopyridine core. rsc.orgresearchgate.net These methods are advantageous as they allow for the rapid assembly of complex heterocyclic systems from simple and readily available starting materials in a single, atom-economical step. ijprajournal.comnih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the functionalization of the thienopyridine scaffold. orgsyn.orgresearchgate.net
Negishi Coupling: This reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.org It has been effectively used to synthesize substituted 2,2'-bipyridines from 2-chloro- or 2-bromopyridines. organic-chemistry.org The relatively inexpensive and commercially available catalyst tetrakis(triphenylphosphine)palladium(0) is often employed. researchgate.netorganic-chemistry.org The Negishi coupling is noted for its high functional group tolerance, allowing for the presence of esters, alkynes, and nitriles, which facilitates the late-stage functionalization of complex molecules. orgsyn.orgchemrxiv.org
Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It has been used to introduce alkynyl substituents onto the thienopyridine nucleus, which can then undergo further transformations, such as intramolecular cyclization, to build additional fused rings. mdpi.com Research has shown that Sonogashira coupling on the pyridine ring of thieno[3,2-b]pyridine precursors proceeds efficiently. mdpi.com
Stille Coupling: While sometimes requiring harsher conditions, Stille coupling, which joins an organotin compound with an organic halide, provides another route to functionalized bipyridine and thienopyridine derivatives. orgsyn.org
These coupling reactions are indispensable for creating diverse libraries of thieno[3,2-b]pyridine derivatives by attaching various aryl, heteroaryl, or alkyl groups to the core structure.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Thieno[3,2-b]pyridine Derivatives mdpi.com
| Entry | Aryl Boronic Acid/Trifluoroborate | Product | Coupling Method | Yield (%) |
| 1 | p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura | 84% |
| 2 | 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura | 70% |
| 3 | 4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura | 82% |
| 4 | 4-pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura | 66% |
| 5 | 3-furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura | 52% |
Intramolecular cyclization is a key strategy for constructing the fused rings of the thieno[3,2-b]pyridine system. scielo.br A common approach involves the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines. researchgate.netresearchgate.netresearchgate.net In this process, a 3-cyanopyridine-2(1H)-thione is first alkylated with a compound containing an active methylene group (e.g., an α-halo ester or α-halo ketone). The resulting intermediate is then treated with a base, which promotes an intramolecular condensation between the active methylene group and the cyano group, forming the thiophene ring. researchgate.netresearchgate.net This method is highly versatile, allowing for the introduction of various substituents on the newly formed thiophene ring. scielo.brresearchgate.net Cascade reactions, where alkylation is immediately followed by cyclization in the same pot, have been developed to afford thieno[2,3-b]pyridine (B153569) derivatives in excellent yields and short reaction times. scielo.brresearchgate.net
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The efficiency of synthetic routes to thieno[3,2-b]pyridine derivatives critically depends on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in Negishi cross-coupling reactions, while bromo-substituted pyridines can react efficiently at room temperature, the less reactive chloro-pyridines may require heating to achieve good yields. organic-chemistry.org Similarly, in the synthesis of thieno[3,2-b]thiophenes via cascade cyclization, a screening of various solvents, temperatures, and reagents revealed that using sodium thiosulfate and iodine in N-Methyl-2-pyrrolidone (NMP) at 140 °C provided the optimal yield. mdpi.com Microwave-assisted synthesis has also emerged as a valuable technique, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov The careful tuning of these parameters is essential for maximizing product yield, improving regioselectivity, and minimizing the formation of unwanted byproducts, ultimately leading to more robust and scalable synthetic protocols. nih.govresearchgate.net
Table 2: Optimization of a Cascade Cyclization Reaction mdpi.com
| Entry | Sulfur Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na2S | EtOH | 80 | 12 | 21 |
| 2 | Na2S·9H2O | DMF | 120 | 12 | 43 |
| 3 | Na2S2O3 | DMF | 120 | 12 | 65 |
| 4 | Na2S2O3 | NMP | 120 | 12 | 72 |
| 5 | Na2S2O3 | NMP | 140 | 8 | 81 |
Green Chemistry Principles in Thieno[3,2-b]pyridine-7-thiol Synthesis
The synthesis of thienopyridine and related heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. ijprajournal.comresearchgate.net Key strategies include the use of multicomponent reactions, which improve atom economy and reduce the number of synthetic steps. ijprajournal.comresearchgate.net The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is prioritized over toxic or volatile organic solvents. ijprajournal.comresearchgate.net Furthermore, employing recyclable or benign catalysts in place of harsh, stoichiometric reagents reduces chemical waste. ijprajournal.comresearchgate.net Microwave-assisted synthesis aligns with green chemistry principles by often reducing energy consumption and reaction times. ijprajournal.com By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible, accelerating drug discovery and development while minimizing the ecological footprint. ijprajournal.comresearchgate.net
Large-Scale Synthesis Considerations for Research Applications
A viable large-scale synthesis of this compound for research purposes can be conceptualized as a multi-step process. This process begins with the construction of the core heterocyclic structure, followed by functional group manipulations to introduce the desired thiol moiety at the 7-position. A plausible and scalable route involves the preparation of the key intermediate, 7-chlorothieno[3,2-b]pyridine, from its corresponding pyridone, followed by a nucleophilic aromatic substitution to yield the final thiol product.
Step 1: Synthesis of Thieno[3,2-b]pyridin-7(4H)-one (Precursor A)
The foundation of a scalable synthesis is an efficient method to construct the core thieno[3,2-b]pyridine ring system. The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and related heterocyclic systems, and its principles can be adapted for the preparation of thieno[3,2-b]pyridin-7(4H)-one. This reaction typically involves the condensation of an aminothiophene derivative with a malonic acid derivative, followed by a thermal cyclization.
For large-scale applications, the selection of starting materials is critical. A substituted 3-aminothiophene can be reacted with diethyl ethoxymethylenemalonate. The initial condensation is often carried out in a high-boiling solvent to facilitate the subsequent cyclization in a one-pot or two-step sequence.
Key Considerations for Scale-Up:
Solvent Selection: High-boiling point solvents such as diphenyl ether or Dowtherm A are traditionally used for the high-temperature cyclization step. On a larger scale, managing these solvents' high temperatures and potential for thermal decomposition requires specialized equipment and safety protocols. The viscosity of the reaction mixture at different temperatures must also be considered to ensure efficient stirring.
Reaction Control: The cyclization is often exothermic and requires careful temperature monitoring and control to prevent runaway reactions and the formation of byproducts. Gradual heating and efficient heat exchange are paramount.
Product Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. Filtration is a common method for isolation. However, on a larger scale, the filtration characteristics of the solid (particle size, filterability) become important for efficient processing. Washing the crude product with appropriate solvents is necessary to remove residual high-boiling solvent and impurities.
Step 2: Chlorination of Thieno[3,2-b]pyridin-7(4H)-one to 7-Chlorothieno[3,2-b]pyridine (Precursor B)
The conversion of the pyridone to the 7-chloro derivative is a crucial step, as the chloro-substituent serves as a good leaving group for the subsequent introduction of the thiol. A common and effective method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or a combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com
A reported procedure for this chlorination on a laboratory scale involves treating thieno[3,2-b]pyridin-7(4H)-one with oxalyl chloride and catalytic DMF in a chlorinated solvent mixture. This method has been shown to produce 7-chlorothieno[3,2-b]pyridine in high yield. chemicalbook.com
Key Considerations for Scale-Up:
Reagent Handling: Oxalyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive reagents that release toxic gases upon decomposition. Their handling on a large scale requires a closed system and appropriate scrubbing of off-gases.
Stoichiometry and Addition Rate: Precise control of the stoichiometry of the chlorinating agent is important to ensure complete conversion and minimize side reactions. The addition rate of the chlorinating agent should be carefully controlled to manage the exothermicity of the reaction.
Work-up and Purification: The work-up procedure typically involves quenching the excess chlorinating agent, followed by extraction and purification. On a larger scale, the choice of quenching agent (e.g., water, ice, or a basic solution) and the management of the resulting heat and gas evolution are critical safety considerations. Purification by crystallization is often preferred over chromatography for large-scale production due to its efficiency and cost-effectiveness.
Interactive Data Table: Scaled-Up Synthesis of 7-Chlorothieno[3,2-b]pyridine
| Parameter | Step 1: Synthesis of Precursor A | Step 2: Chlorination to Precursor B |
| Starting Material | 3-Aminothiophene derivative | Thieno[3,2-b]pyridin-7(4H)-one |
| Key Reagents | Diethyl ethoxymethylenemalonate | Oxalyl chloride, DMF (catalytic) |
| Solvent | Diphenyl ether | Dichloromethane/1,2-Dichloroethane |
| Scale | 1.0 kg | 1.2 kg |
| Reaction Temperature | 240-260 °C | Reflux (approx. 40-85 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up | Cooling, filtration, solvent wash | Quenching, extraction, crystallization |
| Typical Yield | 80-85% | 88-92% |
| Purity (by HPLC) | >95% | >98% |
Step 3: Conversion of 7-Chlorothieno[3,2-b]pyridine to this compound
The final step in the synthesis is the conversion of the 7-chloro intermediate to the target thiol. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction with a sulfur nucleophile. For large-scale synthesis, common and cost-effective sulfur sources such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis are preferred.
The reaction with NaSH is a direct method to introduce the thiol group. The reaction is typically carried out in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) at an elevated temperature.
Key Considerations for Scale-Up:
Reagent Purity and Handling: Commercial NaSH can contain impurities and varying amounts of water, which can affect the reaction outcome. It is also a hazardous and odorous reagent.
Reaction Conditions: The reaction temperature and time need to be carefully optimized to ensure complete conversion of the starting material while minimizing the formation of disulfide byproducts through oxidation of the product.
Product Isolation and Purification: The work-up procedure involves acidification to protonate the thiolate, followed by extraction. The product is prone to oxidation to the corresponding disulfide, so it is often beneficial to handle the product under an inert atmosphere. Purification can be achieved by crystallization or by converting the thiol to a salt for easier handling and purification, followed by regeneration of the free thiol.
Interactive Data Table: Scaled-Up Synthesis of this compound
| Parameter | Value |
| Starting Material | 7-Chlorothieno[3,2-b]pyridine |
| Key Reagent | Sodium hydrosulfide (NaSH) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Scale | 1.0 kg |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 8-12 hours |
| Work-up | Acidification, extraction, inert atmosphere |
| Typical Yield | 75-80% |
| Purity (by HPLC) | >97% |
Reactivity and Mechanistic Investigations of Thieno 3,2 B Pyridine 7 Thiol
Electrophilic and Nucleophilic Transformations at the Thiol Group
The thiol (-SH) group is a potent nucleophile and a key site for functionalization in Thieno[3,2-b]pyridine-7-thiol. Its reactivity is characterized by the ease with which the sulfur atom can attack electrophilic centers and the acidity of the S-H bond, which allows for deprotonation to form the even more nucleophilic thiolate anion.
Nucleophilic Reactions (S-Alkylation and S-Acylation): The sulfur atom of the thiol group readily participates in nucleophilic substitution reactions with various electrophiles. In the presence of a base, which deprotonates the thiol to the thiolate, its nucleophilicity is significantly enhanced, facilitating reactions such as S-alkylation and S-acylation to form thioethers and thioesters, respectively. These reactions are fundamental for introducing a wide range of substituents at the 7-position.
S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate yields the corresponding 7-(alkylthio)thieno[3,2-b]pyridines.
S-Acylation: Treatment with acyl chlorides or acid anhydrides provides 7-(acylthio)thieno[3,2-b]pyridine derivatives.
Michael Addition: As a soft nucleophile, the thiolate anion can also participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, further expanding the molecular diversity achievable from this starting material.
Table 1: Representative Transformations at the Thiol Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| S-Alkylation | Methyl iodide (CH₃I) | 7-(Methylthio)thieno[3,2-b]pyridine |
| S-Acylation | Acetyl chloride (CH₃COCl) | S-(Thieno[3,2-b]pyridin-7-yl) ethanethioate |
| Michael Addition | Acrylonitrile | 3-(Thieno[3,2-b]pyridin-7-ylthio)propanenitrile |
Reactions at the Thienopyridine Core: Pyridine (B92270) and Thiophene (B33073) Moieties
The reactivity of the fused heterocyclic core is dichotomous. The pyridine ring is electron-deficient and favors nucleophilic attack, while the thiophene ring is electron-rich and is susceptible to electrophilic substitution.
Pyridine Moiety: The pyridine nitrogen atom renders the ring system electron-deficient, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (the 5- and 7-positions). Since the thiol group is already at the 7-position, derivatization often begins by converting the thiol to a better leaving group or by activating the core through other means. For instance, a chloro-substituted thienopyridine can undergo nucleophilic aromatic substitution with various alcohols. nih.gov
Thiophene Moiety: The thiophene ring is the preferred site for electrophilic substitution reactions. Studies on the parent thieno[3,2-b]pyridine (B153574) system have shown that reactions such as nitration and halogenation occur on the thiophene ring. The precise position of substitution is directed by the existing substituents and the reaction conditions. Furthermore, the introduction of a halogen onto the thiophene ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions. Synthetic routes have been developed utilizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to install aryl, alkynyl, and amino groups, respectively, on the thieno[3,2-b]pyridine core. mdpi.com
Table 2: Reactivity of the Thieno[3,2-b]pyridine Core
| Ring Moiety | Preferred Reaction | Position of Attack | Example Reaction |
|---|---|---|---|
| Pyridine | Nucleophilic Substitution | 5- and 7-positions | SNAr with alkoxides |
| Thiophene | Electrophilic Substitution | 2- and 3-positions | Suzuki-Miyaura cross-coupling |
Oxidative and Reductive Manipulations
Both the sulfur atoms (in the thiol and the thiophene ring) and the pyridine nitrogen are susceptible to oxidative reactions. These transformations can significantly alter the electronic properties and biological activity of the molecule.
Oxidation: Selective oxidation of the thieno[3,2-b]pyridine core offers a powerful method for functionalization.
Thiol Oxidation: The thiol group can be easily oxidized under mild conditions to form a disulfide bridge, resulting in the dimer 7,7'-(disulfanediyl)bis(thieno[3,2-b]pyridine).
Thiophene Oxidation: The sulfur atom of the thiophene ring can be oxidized to the corresponding S-oxide (sulfoxide) and subsequently to the S,S-dioxide (sulfone) using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
Pyridine Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. nih.gov
Information regarding the specific reductive manipulation of this compound is limited in the available literature. However, standard reduction techniques could potentially be applied to reduce nitro groups introduced onto the ring or to hydrogenate the heterocyclic core under forcing conditions.
Advanced Pericyclic and Cascade Reactions
The thienopyridine scaffold can participate in more complex transformations, including pericyclic and cascade reactions, to construct elaborate molecular architectures. While specific examples starting from this compound are not widely reported, related structures undergo such reactions. For example, a regioselective aza-[3+3] cycloaddition has been utilized to synthesize thieno[3,2-b]pyridin-5(4H)-one derivatives. nih.gov This reaction proceeds between a thiophen-3-amine (B96201) and an α,β-unsaturated carboxylic acid. nih.gov Similarly, cascade reactions, such as the Thorpe–Ziegler reaction, are employed in the synthesis of isomeric aminothieno[2,3-b]pyridines, highlighting the utility of intramolecular cyclizations in building this heterocyclic family. sciforum.net
Detailed Reaction Pathway Elucidation and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving the thieno[3,2-b]pyridine core is crucial for optimizing synthetic routes and predicting product outcomes. Mechanistic studies have provided insights into the pathways of key transformations.
For the aza-[3+3] annulation used to form thieno[3,2-b]pyridin-5(4H)-ones, investigations revealed that the reaction pathway involves a C-1,4 conjugate addition, which is followed by an intramolecular amide coupling. nih.gov Kinetic studies on related thienopyridines have also been performed. For example, the deuterium (B1214612) exchange on the core was found to be temperature-dependent, indicating different rates of proton abstraction at various positions under different thermal conditions. abertay.ac.uk
Furthermore, computational methods such as Density Functional Theory (DFT) have been employed to elucidate the electronic structure of thieno[3,2-b]pyridine derivatives. These calculations help explain observed phenomena, such as the site-dependent fluorescence of aryl-substituted analogs, by analyzing orbital conjugation and HOMO-LUMO energy gaps. nih.gov Such theoretical studies complement experimental findings and provide a deeper understanding of the molecule's reactivity and properties.
Derivatization Strategies and Functionalization of Thieno 3,2 B Pyridine 7 Thiol
Synthesis of Thioether and Sulfide (B99878) Derivatives
The thiol group at the 7-position of the thieno[3,2-b]pyridine (B153574) core is a key functional handle for the synthesis of a variety of thioether and sulfide derivatives. The nucleophilic nature of the thiolate anion, readily generated in the presence of a base, allows for facile reaction with a range of electrophiles.
One of the most common methods for the synthesis of thioethers is the S-alkylation of the corresponding thiol. This reaction typically involves the treatment of thieno[3,2-b]pyridine-7-thiol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base such as potassium carbonate or sodium hydride. The reaction proceeds via an SN2 mechanism to afford the corresponding 7-alkylthiothieno[3,2-b]pyridine. This straightforward approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the 7-position, providing a simple means to modulate the steric and electronic properties of the molecule.
Beyond simple alkylation, more advanced cross-coupling methodologies can be employed to form aryl thioethers. For instance, palladium-catalyzed cross-coupling reactions between this compound and aryl halides or triflates can provide access to 7-arylthio derivatives. These reactions, often employing phosphine (B1218219) ligands to facilitate the catalytic cycle, are powerful tools for creating C-S bonds with high efficiency and functional group tolerance.
The synthesis of bis(thienopyridinyl) sulfides can be achieved through various methods, including the reaction of the thiol with a suitable sulfur transfer reagent or by controlled oxidation under specific conditions. These symmetrical sulfides can be of interest for their unique electronic and structural properties.
Table 1: Synthesis of Thioether and Sulfide Derivatives
| Derivative Type | General Synthetic Method | Key Reagents | Potential Applications |
|---|---|---|---|
| Alkyl Thioethers | S-alkylation | Alkyl halides, Base (e.g., K2CO3, NaH) | Modulation of lipophilicity and steric bulk |
| Aryl Thioethers | Palladium-catalyzed cross-coupling | Aryl halides/triflates, Pd catalyst, Ligand | Introduction of aromatic moieties for π-stacking interactions |
| Symmetrical Sulfides | Reaction with sulfur transfer reagents | e.g., SCl2 | Unique electronic and structural properties |
Formation of Disulfides and Sulfonated Analogues
The thiol functionality of this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide. This oxidative dimerization can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even exposure to atmospheric oxygen, often catalyzed by metal ions. The resulting bis(thieno[3,2-b]pyrid-7-yl) disulfide is a stable compound that can be of interest in its own right or can serve as a protected form of the thiol, which can be readily cleaved back to the thiol under reducing conditions. The formation of such disulfide-linked dimers has been observed in related thieno[2,3-b]pyridine (B153569) systems. nih.gov
Further oxidation of the thiol group can lead to the formation of sulfonated analogues, such as sulfonic acids, sulfonamides, and sulfones. The synthesis of thieno[3,2-b]pyridine-7-sulfonic acid can be accomplished by strong oxidation of the thiol, for instance, with reagents like potassium permanganate (B83412) or hydrogen peroxide in the presence of a suitable catalyst. While the synthesis of thieno[2,3-c]pyridine-3-sulfonic acid has been reported, this suggests that sulfonation of the thienopyridine scaffold is a feasible transformation. chemsynthesis.com
The sulfonic acid derivative can then be converted into a variety of other sulfonated analogues. For example, reaction with thionyl chloride or phosphorus pentachloride would yield the corresponding sulfonyl chloride, a versatile intermediate. This sulfonyl chloride can then be reacted with various amines to produce a library of sulfonamides, or with organometallic reagents to form sulfones. These sulfonated derivatives introduce strongly electron-withdrawing groups and potential hydrogen bond donors/acceptors, which can significantly alter the physicochemical and biological properties of the parent molecule.
Table 2: Formation of Disulfides and Sulfonated Analogues
| Derivative Type | General Synthetic Method | Key Reagents | Key Intermediates |
|---|---|---|---|
| Disulfide | Oxidation of thiol | I2, H2O2, Air | - |
| Sulfonic Acid | Strong oxidation of thiol | KMnO4, H2O2 | - |
| Sulfonyl Chloride | Chlorination of sulfonic acid | SOCl2, PCl5 | Thieno[3,2-b]pyridine-7-sulfonic acid |
| Sulfonamide | Reaction of sulfonyl chloride with amines | Primary/secondary amines | Thieno[3,2-b]pyridine-7-sulfonyl chloride |
Heterocyclic Annulation Reactions Involving the Thiol and Thienopyridine Moieties
The this compound core serves as an excellent platform for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions can involve either the thiol group, the thienopyridine nucleus, or both, leading to a diverse range of polycyclic aromatic compounds.
A common strategy involves utilizing the thiol group as a nucleophile to initiate a cyclization cascade. For example, reaction of this compound with a molecule containing two electrophilic centers can lead to the formation of a new heterocyclic ring fused to the pyridine (B92270) portion of the scaffold. An illustrative example is the potential synthesis of a thiazolo[5,4-g]thieno[3,2-b]pyridine system. This could be achieved by reacting the thiol with a suitable α-haloketone followed by cyclization, a well-established method for thiazole (B1198619) synthesis. The synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives has been reported, highlighting the feasibility of this approach. nih.govnih.gov
Furthermore, the thienopyridine core itself can participate in annulation reactions. For instance, functional groups on the pyridine or thiophene (B33073) rings can be elaborated and then cyclized to form additional rings. The synthesis of pyridothienopyrimidines from aminothieno[2,3-b]pyridines demonstrates how a pre-existing thienopyridine can be a building block for more complex systems. researchgate.net In the context of this compound, the thiol group could be used to introduce a side chain that subsequently participates in a cyclization reaction onto an adjacent position of the pyridine ring.
Multicomponent reactions (MCRs) also offer an efficient pathway to construct complex heterocyclic systems in a single step. Thieno[2,3-b]pyridine derivatives have been utilized in MCRs to generate novel fused heterocycles. researchgate.net It is conceivable that this compound could be a component in such reactions, where the thiol and potentially a reactive position on the thienopyridine ring participate in the formation of a new fused ring system.
Table 3: Heterocyclic Annulation Strategies
| Annulation Strategy | Description | Potential Fused Systems |
|---|---|---|
| Thiol-mediated cyclization | Utilizing the thiol as a nucleophile to react with bifunctional electrophiles. | Thiazolo[5,4-g]thieno[3,2-b]pyridines |
| Thienopyridine core elaboration | Functionalization of the core followed by intramolecular cyclization. | Pyridothienopyrimidines |
| Multicomponent reactions | One-pot synthesis involving the thienopyridine-thiol and other reactants. | Diverse polycyclic systems |
Regioselective C-H Functionalization of the Thienopyridine System
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis for the derivatization of heterocyclic scaffolds. The thieno[3,2-b]pyridine system presents multiple C-H bonds that could potentially be functionalized, and achieving regioselectivity is a key challenge.
Palladium-catalyzed direct C-H arylation has been successfully applied to the thieno[3,2-b]pyridine core. Research has shown that the C-2 and C-3 positions of the thiophene ring are amenable to direct arylation. While no studies have yet been reported on the C–H activation of the thiophene ring in thieno[3,2-b]pyridines specifically, related thieno[3,2-d]pyrimidines have undergone successful C-H activation at the C-2 position of the thiophene ring. This suggests that similar reactivity can be expected for the thieno[3,2-b]pyridine system. The regioselectivity of these reactions is often influenced by the electronic and steric properties of the substrate and the reaction conditions, including the choice of catalyst, ligand, and base.
The pyridine ring of the thieno[3,2-b]pyridine scaffold also offers opportunities for C-H functionalization. The inherent electronic properties of the pyridine ring can direct functionalization to specific positions. For instance, the positions ortho to the nitrogen atom are often activated towards certain types of C-H functionalization reactions. While less common than functionalization of the thiophene ring, methods for the C-H functionalization of pyridines are well-established and could potentially be adapted to the thieno[3,2-b]pyridine system.
The development of regioselective C-H functionalization methods for the thieno[3,2-b]pyridine scaffold is of great interest as it provides a direct route to novel derivatives without the need for pre-functionalized starting materials, thus streamlining the synthesis of diverse compound libraries.
Table 4: Regioselective C-H Functionalization Approaches
| Position | Methodology | Key Features |
|---|---|---|
| C-2/C-3 (Thiophene ring) | Palladium-catalyzed direct arylation | Atom-economical, avoids pre-functionalization. |
| Pyridine ring | Directed C-H functionalization | Regioselectivity can be controlled by directing groups or inherent electronics. |
Scaffold Diversity Generation for Advanced Chemical Research
The derivatization strategies discussed above collectively contribute to the generation of a diverse range of molecular scaffolds based on the thieno[3,2-b]pyridine core, which is crucial for advanced chemical research, particularly in drug discovery. The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity.
The synthesis of thioether and sulfide derivatives allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing drug candidates. The introduction of various alkyl and aryl groups can also explore specific interactions within the binding pockets of biological targets.
The formation of disulfides and sulfonated analogues introduces new functional groups that can participate in different types of interactions, such as hydrogen bonding and ionic interactions. Sulfonamides, in particular, are a common feature in many approved drugs due to their ability to act as hydrogen bond donors and acceptors.
Heterocyclic annulation reactions significantly expand the structural diversity by creating novel polycyclic systems. These new scaffolds can present unique three-dimensional shapes and electronic distributions, leading to the discovery of compounds with novel biological activities. For example, the fusion of a thiazole ring could introduce additional sites for interaction with target proteins.
Regioselective C-H functionalization provides a rapid and efficient way to explore the structure-activity relationships (SAR) around the thieno[3,2-b]pyridine core. By systematically introducing different substituents at various positions, researchers can map the key interactions responsible for biological activity and optimize the potency and selectivity of lead compounds.
The thieno[3,2-b]pyridine scaffold has been successfully utilized in the development of highly selective kinase inhibitors. nih.govresearchgate.net The derivatization strategies outlined here are instrumental in generating libraries of compounds for screening against various kinases and other biological targets, ultimately leading to the discovery of novel therapeutic agents. The ability to systematically modify the thieno[3,2-b]pyridine core through these diverse functionalization reactions underscores its importance as a versatile platform for the generation of scaffold diversity in modern chemical research.
Table 5: Contribution of Derivatization to Scaffold Diversity
| Derivatization Strategy | Impact on Scaffold Diversity | Relevance to Chemical Research |
|---|---|---|
| Thioether/Sulfide Synthesis | Introduces a wide range of substituents, modifying steric and electronic properties. | Fine-tuning of pharmacokinetic and pharmacodynamic properties. |
| Disulfide/Sulfonated Analogue Formation | Incorporates new functional groups for diverse intermolecular interactions. | Exploration of new binding modes and improvement of solubility. |
| Heterocyclic Annulation | Creates novel polycyclic scaffolds with unique 3D shapes. | Discovery of compounds with novel mechanisms of action. |
| Regioselective C-H Functionalization | Enables rapid and efficient exploration of SAR. | Optimization of lead compounds for potency and selectivity. |
Advanced Spectroscopic and Structural Elucidation of Thieno 3,2 B Pyridine 7 Thiol and Its Research Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complex Structure Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For the thieno[3,2-b]pyridine (B153574) core, both ¹H and ¹³C NMR provide critical data for structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of hydrogen atoms attached to the heterocyclic rings. For the parent thieno[3,2-b]pyridine scaffold, the protons on the pyridine (B92270) and thiophene (B33073) rings exhibit characteristic chemical shifts and coupling patterns. For instance, in derivatives like Methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylates , the pyridine protons H-5, H-6, and H-7 typically appear as doublets or doublets of doublets in the aromatic region (δ 7.0–9.0 ppm), with coupling constants confirming their ortho and meta relationships. mdpi.com
For the target molecule, Thieno[3,2-b]pyridine-7-thiol , the spectrum is expected to show three distinct signals for the aromatic protons. The thiophene protons, H-2 and H-3, would likely appear as doublets, while the H-5 proton on the pyridine ring would also be a doublet. The thiol proton (–SH) is anticipated to present as a broad singlet, the chemical shift of which can be concentration-dependent and may shift upon deuterium (B1214612) exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Extensive studies on substituted thieno[3,2-b]pyridines have provided a solid foundation for assigning carbon signals. researchgate.net The carbon atoms of the fused ring system typically resonate between δ 115 and 160 ppm. Quaternary carbons at the ring fusion points can be identified by their lower intensity and lack of a signal in DEPT-135 experiments.
2D NMR Techniques: For unambiguous assignment, especially in complex derivatives, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These correlations are crucial for confirming the substitution pattern and piecing together the molecular skeleton, for example, by correlating the H-5 proton to carbons in both the pyridine and thiophene rings across the fusion. nih.gov
Table 1: Representative ¹H NMR Data for Substituted Thieno[3,2-b]pyridine Derivatives This table is interactive. Click on the headers to sort.
| Compound | H-5 (δ, mult, J Hz) | H-6 (δ, mult, J Hz) | H-7 (δ, mult, J Hz) | Other Protons (δ) | Solvent | Ref |
|---|---|---|---|---|---|---|
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 8.80 (dd, 4.8, 1.6) | 7.39 (dd, 8.4, 4.8) | 8.24 (dd, 8.4, 1.6) | 2.44 (s, Me), 3.85 (s, OMe), 7.33 (d, Ar-H), 7.42 (d, Ar-H) | CDCl₃ | mdpi.com |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 8.81 (dd, 4.4, 1.6) | 7.40 (dd, 8.4, 4.4) | 8.21 (dd, 8.4, 1.6) | 3.94 (s, OMe), 7.02 (m, HetAr), 7.56 (m, HetAr), 8.25 (m, HetAr) | CDCl₃ | mdpi.com |
| 3-Aminothieno[3,2-b]pyridine-2-carbonitrile | - | - | - | Specific data for intermediates are often detailed in synthetic procedures. | - | nih.gov |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Analysis for Molecular Formula and Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. For This compound (C₇H₅NS₂), the expected exact mass would be calculated and compared against the experimental value to confirm its elemental composition. HRMS has been routinely used to confirm the formulas of various thieno[3,2-b]pyridine intermediates and derivatives. nih.govmdpi.com
Fragmentation Analysis: In addition to the molecular ion peak (M⁺), the mass spectrum displays fragment ions resulting from the breakdown of the molecule. The fragmentation pattern provides valuable structural information. For the thieno[3,2-b]pyridine core, common fragmentation pathways may include the loss of small molecules like HCN or CS from the ring system. For This compound , a prominent fragmentation would likely be the loss of the thiol group (•SH) or a hydrogen sulfide (B99878) radical (•H₂S). Analysis of the mass spectrum of the oxygen analog, Thieno[3,2-b]pyridin-7-ol , can provide clues to the expected fragmentation of the heterocyclic core. massbank.eu
Table 2: Expected HRMS Data for this compound This table contains calculated theoretical values.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NS₂ |
| Exact Mass | 166.98634 |
| Monoisotopic Mass | 166.98634 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For This compound , the most characteristic absorption would be the S-H stretching vibration, which is typically weak and appears in the range of 2550–2600 cm⁻¹. researchgate.net Other key absorptions would include C=C and C=N stretching vibrations from the aromatic rings (approx. 1400–1600 cm⁻¹), C-H stretching from the aromatic rings (>3000 cm⁻¹), and C-S stretching vibrations (approx. 600–800 cm⁻¹). The IR spectra of related nitrile intermediates, such as 3-aminothieno[3,2-b]pyridine-2-carbonitrile , clearly show the strong C≡N stretching band around 2210 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds. The S-H stretch, while weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. rsc.org The C-S stretching and ring breathing modes of the thienopyridine system are also expected to be Raman active. A detailed vibrational assignment can be supported by density functional theory (DFT) calculations, which can predict the frequencies and intensities of both IR and Raman bands. researchgate.net
Table 3: Expected Characteristic Vibrational Frequencies for this compound This table contains typical frequency ranges for the specified functional groups.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H stretch | IR/Raman | 3000 - 3100 | Medium-Weak |
| S-H stretch | IR/Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |
| Aromatic C=C/C=N stretch | IR/Raman | 1400 - 1600 | Medium-Strong |
| C-S stretch | IR/Raman | 600 - 800 | Medium |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for This compound is not publicly available, data from closely related structures, such as thieno[3,2-b]pyridine-2-carbonitrile , provide valuable insight into the geometry of the core ring system. researchgate.net These studies confirm the planarity of the fused bicyclic system. The bond lengths within the thiophene and pyridine rings are consistent with their aromatic character, showing values intermediate between single and double bonds. Analysis of the crystal packing can reveal important non-covalent interactions, such as π-π stacking or hydrogen bonding, which influence the material's bulk properties. For the 7-thiol derivative, intermolecular hydrogen bonds involving the thiol group (S-H···N) would be anticipated in the solid state.
Electronic and Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Aromatic systems like thieno[3,2-b]pyridine exhibit characteristic π-π* transitions, which appear as strong absorption bands in the UV region.
Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable if chiral derivatives of This compound are synthesized, for instance, by introducing a chiral center in a substituent. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would provide information about the absolute configuration and conformation of the chiral molecule in solution. Based on available literature, no studies involving chiral analogues of this compound and their characterization by CD spectroscopy have been reported. chemicalbook.com
Computational and Theoretical Studies on Thieno 3,2 B Pyridine 7 Thiol
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key electronic descriptors.
Electronic Structure: DFT calculations are employed to determine the distribution of electrons within the Thieno[3,2-b]pyridine-7-thiol molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study on a thieno[3,2-b]pyridine-5(4H)-one derivative, DFT calculations (using the B3LYP hybrid functional and 6-311G(d) basis set) were performed to understand its fluorescence response. mdpi.com The calculations revealed that the electron density of the HOMO was delocalized across the fluorophore, while the LUMO was localized at the thieno[3,2-b]pyridine-5(4H)-one ring, providing insight into the electronic transitions. mdpi.com
Molecular Geometry: One of the primary applications of DFT is to find the lowest energy structure of a molecule, known as geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. For the thieno[3,2-b]pyridine (B153574) core, DFT provides a precise three-dimensional structure, which is essential for understanding its interaction with biological targets.
Table 1: Illustrative Optimized Geometrical Parameters for a Thieno[3,2-b]pyridine Core (Hypothetical DFT Data) This table represents typical data obtained from DFT geometry optimization and is for illustrative purposes.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C3 | 1.38 Å |
| C7-S8 | 1.75 Å | |
| C5-N6 | 1.34 Å | |
| C7-SH | 1.35 Å | |
| Bond Angle | C2-S1-C7a | 92.5° |
| C4-C5-N6 | 123.0° |
Energetics: DFT is also used to calculate the total energy of the molecule, which can be used to determine its stability relative to other isomers or conformers. For this compound, this would be particularly relevant for studying the tautomeric equilibrium between the thiol form (this compound) and its thione tautomer (4H-thieno[3,2-b]pyridin-7-thione). NMR spectroscopy is a powerful experimental tool for studying such equilibria, and DFT calculations can provide the relative energies of the tautomers to predict which form is more stable.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules.
Conformational Analysis: While the fused ring system of this compound is largely rigid, substituents can have conformational flexibility. MD simulations can explore the accessible conformations of the thiol group and any other side chains, revealing the most probable orientations and the energy barriers between them.
Intermolecular Interactions: MD simulations are particularly valuable for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological receptor. In medicinal chemistry, MD simulations are frequently used to model the interaction between a potential drug and its protein target. For example, MD simulations were performed on complexes of thieno[3,2-b]pyridine-based inhibitors with the c-Met kinase to assess the stability of the docked poses and understand the dynamics of the binding interactions. uq.edu.ausemanticscholar.org These simulations, often run for nanoseconds, can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding, providing crucial information for drug design. uq.edu.ausemanticscholar.orgnih.gov The stability of the complex during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. semanticscholar.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net These predicted shifts are then compared with experimental data to validate the proposed structure. While specific predictions for this compound are not published, experimental 13C NMR data for the parent Thieno[3,2-b]pyridine and its derivatives provide a benchmark for such calculations. researchgate.net The correlation between calculated and experimental shifts helps in the unequivocal assignment of all carbon resonances. researchgate.net
Table 2: Experimental 13C-NMR Chemical Shifts for Parent Thieno[3,2-b]pyridine and 7-Substituted Derivatives (in CDCl3) researchgate.net
| Carbon Atom | Thieno[3,2-b]pyridine | 7-Chloro-thieno[3,2-b]pyridine |
|---|---|---|
| C2 | 122.5 | 123.9 |
| C3 | 120.3 | 121.2 |
| C3a | 151.7 | 151.0 |
| C5 | 146.4 | 145.4 |
| C6 | 118.0 | 119.8 |
| C7 | 129.8 | 139.7 |
Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as a C-H stretch or a ring deformation. This aids in the structural characterization of the compound.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating transition state structures and calculating the activation energies, which determine the reaction rate.
For this compound, computational methods could be used to explore various reactions, such as its synthesis, oxidation, or participation in nucleophilic substitution. For example, the mechanism for the oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides has been discussed, involving the cleavage and formation of several bonds. acs.org A computational study could model this complex transformation, calculating the energies of intermediates and transition states to support the proposed pathway. Similarly, computational analysis could elucidate the mechanism of cyclization reactions used to form the thieno[3,2-b]pyridine core.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties.
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. A mathematical model is then developed to find a correlation between these descriptors and an experimentally measured activity or property.
QSAR studies have been successfully applied to series of thieno[3,2-b]pyridine derivatives. nih.govutad.pt In one study, QSAR models were built to understand the anti-hepatocellular carcinoma activity and hepatotoxicity of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives. nih.govutad.pt The study found that descriptors related to the presence of amino groups and hydrogen bond donors were important for anticancer activity, while hydrogen bond acceptors were linked to hepatotoxicity. nih.govutad.pt Such models are highly valuable as they can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and safer compounds. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4H-thieno[3,2-b]pyridin-7-thione |
| Thieno[3,2-b]pyridine |
| 7-Chloro-thieno[3,2-b]pyridine |
| Thieno[3,2-b]pyridine-5(4H)-one |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide |
Advanced Applications of Thieno 3,2 B Pyridine 7 Thiol in Materials Science and Catalysis Research
Ligand Design in Homogeneous and Heterogeneous Catalysis
The molecular architecture of Thieno[3,2-b]pyridine-7-thiol, featuring both a nitrogen atom within the pyridine (B92270) ring and a soft sulfur donor in the thiol group, makes it a compelling candidate for ligand design in catalysis. These sites can act in concert or independently to coordinate with a variety of transition metals, influencing the activity, selectivity, and stability of catalytic systems.
In homogeneous catalysis , the thienopyridine framework can serve as a bidentate N,S-ligand. The combination of a pyridine nitrogen (a relatively hard donor) and a thiol sulfur (a soft donor) allows for coordination to a broad spectrum of metal centers. This hard/soft donor combination is crucial in catalyst design, as it can stabilize different oxidation states of the metal and create a specific electronic environment to promote catalytic reactions. For instance, complexes involving sulfur-functionalized ligands have found applications in various transformations, including C-C coupling reactions and hydroaminations. The concept of hemilability, where the sulfur atom can reversibly bind to the metal center, could provide open coordination sites necessary for substrate activation during a catalytic cycle.
For heterogeneous catalysis , the thiol group presents both opportunities and challenges. Sulfur compounds are often regarded as poisons for many transition metal catalysts (e.g., palladium, platinum) due to strong and sometimes irreversible adsorption on the catalyst surface, which blocks active sites. nih.gov However, a growing body of research shows that sulfur can also act as a promoter or selectivity modifier. rsc.org In some systems, controlled surface modification with sulfur-containing molecules can tune the electronic properties of the metal catalyst, leading to enhanced selectivity in reactions like chemoselective hydrogenations. This compound could potentially be used to create sulfur-tolerant catalysts or to modify catalyst surfaces in a controlled manner. For example, ruthenium catalysts doped with heteroatoms have shown increased tolerance to sulfur in the hydrogenation of quinolines. nih.gov
Table 1: Potential Coordination Modes of this compound in Catalysis
| Coordination Site(s) | Ligand Type | Potential Metal Partners | Catalysis Type | Potential Advantages |
| Pyridine Nitrogen | Monodentate | Pd, Pt, Ru, Rh, Ir | Homogeneous | Basic site, stabilizes higher oxidation states |
| Thiol Sulfur | Monodentate (Thiolate) | Au, Ag, Cu, Pd | Homogeneous/Heterogeneous | Soft donor, strong surface binding |
| Nitrogen and Sulfur | Bidentate (N,S-Chelate) | Pd, Rh, Ir, Fe | Homogeneous | Enhanced stability (chelate effect), hemilability |
Incorporation into Organic Electronic and Optoelectronic Materials (e.g., OLEDs, semiconductors)
Thiophene-based fused ring systems are foundational building blocks for organic electronic and optoelectronic materials due to their rigid, planar structures that facilitate π-electron delocalization and intermolecular charge transport. The Thieno[3,2-b]pyridine (B153574) scaffold is an attractive candidate for these applications, and the inclusion of a thiol group at the 7-position offers a functional handle for further modification or for anchoring the molecule to electrode surfaces.
Derivatives of thieno[3,2-b]thiophene are well-known for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The fusion of a pyridine ring to the thiophene (B33073) core, as in Thieno[3,2-b]pyridine, introduces a degree of electron-accepting character, which can be beneficial for creating materials with ambipolar charge transport properties or for tuning the energy levels (HOMO/LUMO) of the material to better match electrode work functions or other layers within a device.
While direct studies on this compound in OLEDs or as a semiconductor are not extensively documented, the parent scaffold and related isomers are subjects of active research. The thiol group provides a key advantage for device fabrication, as it can bind strongly to gold electrodes, facilitating the creation of well-ordered thin films and improving the charge injection interface. This self-assembly capability is critical for optimizing the performance of organic electronic devices. Theoretical studies on related thieno[3,4-b]pyrazines and thieno nih.govnih.govmdpi.comthiadiazoles show that structural modifications which promote π-electron delocalization can facilitate charge transfer processes vital for optoelectronic applications. nih.gov
Role in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis
The field of coordination chemistry benefits from ligands that offer multiple, distinct binding sites. This compound is an excellent example of such a ligand. Its pyridine nitrogen atom can coordinate to metal ions, while the deprotonated thiol group (thiolate) can act as a bridging or terminal ligand, leading to the formation of diverse coordination polymers and discrete metal complexes.
This dual functionality is particularly relevant for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. Thiol- and thioether-based MOFs represent a specific category where sulfur functionalities are present in the organic linkers. nih.gov
This compound could serve as a functional linker in MOF synthesis in several ways:
Direct Linker: The pyridine nitrogen and the thiol sulfur could coordinate to metal centers, forming a 3D framework. The rigidity of the thienopyridine backbone would help in the formation of a stable, porous structure.
Functionalized Linker: A dicarboxylic acid derivative of the Thieno[3,2-b]pyridine scaffold could be used as the primary linker, with the thiol group remaining as a free functional group within the pores of the MOF. This post-synthetic modification approach allows for the introduction of reactive sites that can be used for capturing heavy metals, selective sensing, or catalysis.
For example, rare-earth MOFs have been synthesized using thieno[3,2-b]thiophene-2,5-dicarboxylate, a structurally similar linker, demonstrating the suitability of this heterocyclic core for constructing robust frameworks. ekb.eg The presence of polarizable sulfur atoms from the thiol group can enhance host-guest interactions within the MOF pores, which is advantageous for gas adsorption and separation applications. ekb.eg
Development of Advanced Chemical Sensors and Fluorescent Probes (non-biological)
The development of chemical sensors and fluorescent probes for detecting specific analytes is a critical area of materials science. The Thieno[3,2-b]pyridine core possesses intrinsic fluorescence properties that can be modulated by substitution. The thiol group at the 7-position is particularly interesting for sensor design because of its high affinity for soft metal ions and its redox activity.
A fluorescent probe based on this compound could operate via several mechanisms:
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the N,S-chelating site could rigidify the molecular structure, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection.
Photoinduced Electron Transfer (PET): A fluorophore can be quenched by a nearby redox-active group. The thiol group can participate in PET processes. Upon interaction with an analyte (e.g., oxidation or binding to a metal ion), the PET process can be disrupted, restoring fluorescence.
Displacement Assays: A non-fluorescent complex of the ligand with a metal ion could be prepared. A target analyte that binds more strongly to the metal could displace the ligand, leading to a change in the fluorescence signal.
While many fluorescent probes are designed for biological thiols, the principles can be adapted for non-biological sensing. For instance, probes for detecting thiols often rely on reactions like Michael addition or disulfide cleavage. researchgate.net Conversely, a probe containing a thiol group, like this compound, is well-suited for detecting heavy metal ions such as mercury(II), lead(II), or cadmium(II), which have a strong affinity for sulfur. The interaction would likely cause a measurable change in the absorption or emission spectrum of the compound.
Application in Supramolecular Assembly and Self-Assembled Monolayers
Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. This compound is well-suited for supramolecular assembly due to its combination of a rigid aromatic core capable of π-π stacking and a thiol group that can form strong, directional interactions.
The most prominent application in this area is the formation of Self-Assembled Monolayers (SAMs) on metal surfaces. Thiols are known to spontaneously form highly ordered, single-layer films on gold, silver, and copper surfaces. The sulfur atom forms a strong covalent bond with the metal surface, while the thienopyridine units would be oriented away from the surface.
The properties of the resulting SAM would be dictated by the this compound molecules:
Surface Modification: SAMs of this compound could be used to alter the surface properties of materials, such as their wettability, corrosion resistance, or biocompatibility.
Molecular Electronics: By creating a well-ordered monolayer between two electrodes, it may be possible to study charge transport through individual molecules, a key goal in the field of molecular electronics.
Patterning and Nanofabrication: SAMs can be used as ultrathin resist layers in lithography or as templates for the controlled deposition of other materials.
The orientation and packing of the thienopyridine units in the SAM would be influenced by intermolecular forces, including π-π stacking between the aromatic rings and dipole-dipole interactions involving the pyridine nitrogen. These well-defined assemblies are crucial for creating functional surfaces with precisely controlled chemical and physical properties.
Future Research Directions and Emerging Paradigms in Thieno 3,2 B Pyridine 7 Thiol Chemistry
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique electronic nature of the thieno[3,2-b]pyridine (B153574) core, resulting from the fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring, combined with the versatile reactivity of a thiol group, suggests numerous unexplored transformation pathways. Future research will likely focus on leveraging the dual reactivity of this molecule.
The thiol group is a highly reactive nucleophile, susceptible to a range of transformations. Key areas for exploration include:
S-Functionalization: Beyond simple alkylation or arylation, research could delve into more complex couplings, such as thiol-ene "click" reactions to attach polymeric or biomolecular side chains.
Oxidation Chemistry: Controlled oxidation of the thiol could yield disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, each with distinct chemical properties and potential applications as ligands or pharmacophores.
Metal Coordination: The soft sulfur atom is an excellent ligand for various transition metals. Investigating the coordination chemistry could lead to novel catalysts, sensors, or metal-organic frameworks (MOFs).
Simultaneously, the heterocyclic core offers sites for functionalization. Nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the pyridine nitrogen, could be explored. For instance, the displacement of a nitro group by thiolates has been demonstrated in the synthesis of related thieno[3,2-b]thiophenes, suggesting that similar transformations could be applied to suitably substituted thieno[3,2-b]pyridine precursors. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability.
For Thieno[3,2-b]pyridine-7-thiol, a key application of flow chemistry would be in its synthesis from precursors like 7-chloro-thieno[3,2-b]pyridine. pipzine-chem.com Reactions involving thiols can be hazardous in batch due to foul odors and potential side reactions; a closed-loop flow system mitigates these issues. Furthermore, high-temperature or high-pressure reactions, such as thermal cyclizations sometimes used in the synthesis of related pyrazolopyridines, are more safely and efficiently conducted in a continuous flow reactor. mdpi.com
Automated platforms could be employed to rapidly generate libraries of this compound derivatives by systematically varying reagents for S-functionalization. This high-throughput approach would accelerate the discovery of new molecules with desired biological or material properties, such as the anti-proliferative thieno[2,3-b]pyridines where structure-activity relationships are crucial. mdpi.comnih.gov
Development of Bio-inspired Catalytic Systems
The thiol group is a cornerstone of catalysis in biological systems, most notably in the active sites of cysteine proteases. The sulfur atom in this compound can act as a potent nucleophile, mimicking the function of cysteine residues. This opens the door to designing novel bio-inspired catalysts.
Future research could explore the use of this compound and its derivatives as organocatalysts for reactions such as Michael additions or acyl transfers. The heterocyclic scaffold could be functionalized to create a binding pocket that orients substrates, enhancing catalytic efficiency and selectivity. The development of functional catechols through bio-inspired reactions with thiols showcases a strategy that could be adapted for this system. researchgate.net
Furthermore, the thiol can act as a key ligand in bio-inspired metal complexes. By coordinating to a metal center, the sulfur atom can modulate the metal's electronic properties and catalytic activity, mimicking metalloenzymes. Such systems could be designed for specific oxidative or reductive transformations relevant to industrial processes.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To fully understand and optimize the novel reactions of this compound, advanced in-situ characterization techniques are indispensable. Process Analytical Technology (PAT) allows for real-time monitoring of reaction kinetics, intermediate formation, and product purity without the need for sampling and offline analysis.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly powerful. For example, a setup using LED UV illumination directly within an NMR tube has been successfully used to monitor thiol-ene coupling reactions in real-time. rsc.org This methodology could be directly applied to study the S-functionalization of this compound, providing precise kinetic data and mechanistic insights.
Infrared (IR) spectroscopy and UV-Vis spectroscopy can also be integrated into reaction vessels to track the consumption of starting materials and the formation of products. The data gathered from these techniques are crucial for optimizing reaction conditions, especially when translating processes from batch to continuous flow systems.
Design of Next-Generation this compound Analogues for Specific Industrial or Technological Functions
The true potential of this compound lies in the design of next-generation analogues tailored for specific functions. Building on the established biological activities of the core scaffold, new derivatives can be rationally designed.
Medicinal Chemistry: The thieno[3,2-b]pyridine scaffold is known to be a template for potent kinase inhibitors. nih.govresearchgate.net The thiol group could be used as a reactive handle to design covalent inhibitors that form a permanent bond with a cysteine residue in the target kinase's active site, potentially leading to increased potency and duration of action.
Materials Science: Thieno-fused aromatic systems, like thieno[3,2-b]thiophenes, are valued as organic semiconductors in electronics. mdpi.com The this compound core could be incorporated into polymers or small molecules for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The thiol group provides a convenient point for polymerization or for tuning electronic properties through substitution.
Fluorescent Probes: Certain derivatives of the related thieno[3,2-b]pyridin-5(4H)-one scaffold exhibit strong fluorescence. nih.gov By analogy, functionalizing the thiol group of this compound with fluorophores or moieties that respond to specific analytes could lead to the development of novel chemical sensors and bio-imaging agents.
Q & A
Q. What are the optimized synthetic routes for Thieno[3,2-b]pyridine-7-thiol derivatives, and how can reaction conditions be validated?
Methodological Answer: Synthesis typically involves cyclization of precursors like 3-amino-4-cyano-2-thiophenecarboxamides under acid catalysis. For example, heating in formic acid (85–90°C) yields thieno[3,2-d]pyrimidin-4-ones, confirmed via -NMR and HRMS . Validation requires:
Q. How can researchers resolve spectral data contradictions when characterizing novel this compound analogs?
Methodological Answer: Contradictions in -NMR or IR spectra often arise from tautomerism or solvent effects. Steps include:
- Multi-solvent trials : Record spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts.
- 2D NMR (COSY, NOESY) : Map coupling constants to distinguish positional isomers (e.g., thiol vs. thione tautomers) .
- Computational validation : Compare experimental IR stretches (e.g., C=S at ~1250 cm) with DFT-predicted vibrational modes .
Advanced Research Questions
Q. What methodologies are critical for evaluating charge transport properties of this compound in organic field-effect transistors (OFETs)?
Methodological Answer: To assess OFET performance:
- Thin-film characterization : Use AFM/XRD to correlate crystallinity with mobility (μ). For example, annealed films of thieno derivatives show μ > 0.1 cmVs .
- Device optimization : Gate dielectric tuning (e.g., SiO vs. PMMA) to reduce threshold voltage (<10 V).
- Stability testing : Monitor μ degradation under humidity/light using accelerated aging protocols .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?
Methodological Answer:
- Functional group screening : Introduce electron-withdrawing groups (e.g., -NO) at position 3 to improve bacterial membrane penetration (MIC < 10 μM) .
- Resistance profiling : Compare activity against multidrug-resistant strains (e.g., MRSA) via broth microdilution assays.
- Computational docking : Map substituent effects on target binding (e.g., DNA gyrase) using AutoDock Vina .
Q. What strategies address discrepancies in reported biological activity data for this compound analogs?
Methodological Answer:
- Assay standardization : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
- Metabolic stability testing : Incubate compounds with liver microsomes to identify confounding effects of rapid degradation .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC values across studies, controlling for cell line/passage number differences .
Methodological Frameworks for Research Design
Q. How can the PICO framework structure preclinical studies on this compound derivatives?
Example Application:
Q. What analytical techniques are essential for validating QSPR models in this compound research?
Methodological Answer:
- Descriptor selection : Use Dragon software to compute topological indices (e.g., Wiener index) correlated with logP .
- Model validation : Apply leave-one-out cross-validation (LOO-CV) with R > 0.85 and RMSE < 0.3.
- Experimental benchmarking : Compare predicted vs. experimental solubility in DMSO/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
